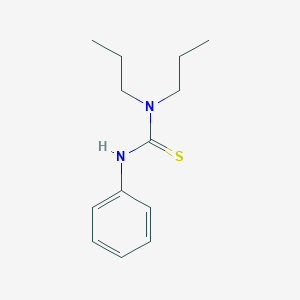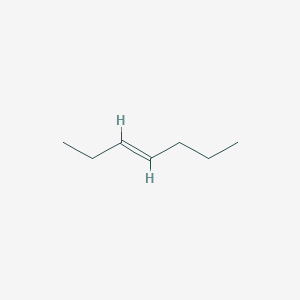
3-Phenyl-1,1-dipropylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1,1-dipropylthiourea: is an organic compound with the molecular formula C₁₃H₂₀N₂S and a molecular weight of 236.38 g/mol . It belongs to the class of thiourea derivatives, which are known for their diverse applications in organic synthesis and biological research . This compound is characterized by the presence of a phenyl group and two propyl groups attached to the thiourea moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,1-dipropylthiourea typically involves the reaction of phenyl isothiocyanate with dipropylamine . The reaction is carried out in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction between phenyl isothiocyanate and dipropylamine. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phenyl-1,1-dipropylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as or .
Reduction: Reduction of the thiourea moiety can be achieved using reducing agents like or , leading to the formation of amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, bromine
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated derivatives
Applications De Recherche Scientifique
3-Phenyl-1,1-dipropylthiourea has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-Phenyl-1,1-dipropylthiourea involves its interaction with specific molecular targets and pathways. For instance, thiourea derivatives are known to inhibit enzymes such as tyrosinase , which plays a crucial role in melanin biosynthesis. The compound decreases melanin production by inhibiting the catalytic activity of tyrosinase and promoting its degradation via the ubiquitin-proteasome pathway . This mechanism is particularly relevant in the context of developing depigmentation agents for treating hyperpigmentation disorders .
Comparaison Avec Des Composés Similaires
- 1-Phenyl-3-(2-thiazolyl)-2-thiourea
- N-Phenyl-N’,N’-dipropylthiourea
- Thiourea, N’-phenyl-N,N-dipropyl
Comparison: 3-Phenyl-1,1-dipropylthiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiourea derivatives, it exhibits a unique combination of lipophilicity and steric hindrance , influencing its reactivity and interaction with biological targets . This makes it a valuable compound for research and industrial applications, particularly in the development of novel therapeutic agents and specialty chemicals .
Propriétés
IUPAC Name |
3-phenyl-1,1-dipropylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-3-10-15(11-4-2)13(16)14-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZPENUZEKSMDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=S)NC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














